2-(Anilinomethyl)phenol;hydrochloride
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Overview
Description
2-(Anilinomethyl)phenol;hydrochloride is an organic compound with the chemical formula C13H13NO·HCl. It is also known as N-(o-Hydroxybenzyl)aniline hydrochloride. This compound is characterized by the presence of an aniline group attached to a phenol group through a methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)phenol typically involves the reaction of aniline with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-(Anilinomethyl)phenol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(Anilinomethyl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Anilinomethyl)phenol
- N-(o-Hydroxybenzyl)aniline
- 4-Nitro-2-(phenylhydrazonomethyl)phenol
- 1-Anilinomethyl-2(3H)-benzimidazolethione
Uniqueness
2-(Anilinomethyl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both aniline and phenol groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
73076-82-1 |
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Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-(anilinomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h1-9,14-15H,10H2;1H |
InChI Key |
FSWDNSQWDRFFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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